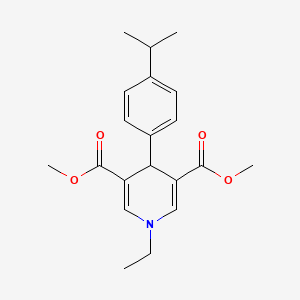![molecular formula C13H19N3O3 B5882620 2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol, commonly known as NBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. NBPE is a versatile compound that exhibits a unique combination of chemical and biological properties, making it an attractive candidate for various research studies.
作用机制
The exact mechanism of action of NBPE is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, particularly those involving GPCRs. NBPE has been shown to interact with several GPCRs, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the adrenergic α1 receptor, among others. By modulating the activity of these receptors, NBPE can influence various physiological and biochemical processes, including neurotransmitter release, synaptic plasticity, and cellular signaling pathways.
Biochemical and Physiological Effects:
NBPE exhibits a wide range of biochemical and physiological effects, depending on the specific receptor systems it interacts with. Some of the most notable effects of NBPE include the modulation of neurotransmitter release, the regulation of synaptic plasticity, the alteration of cellular signaling pathways, and the modulation of gene expression. These effects can have significant implications for various physiological and pathological processes, including mental illnesses, addiction, and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of NBPE for lab experiments is its versatility and potency. NBPE can be used as a tool for the study of various neurotransmitter systems, making it a valuable resource for neuroscience research. Additionally, NBPE exhibits potent biological activity, making it an attractive candidate for drug discovery and development studies. However, NBPE also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are numerous future directions for research on NBPE, including the development of novel drug candidates based on its chemical scaffold, the study of its potential applications in mental illness treatment, and the investigation of its role in various physiological and pathological processes. Additionally, the development of new synthesis methods and purification techniques for NBPE could further enhance its potential applications in various fields.
合成方法
NBPE can be synthesized through a multi-step process that involves the reaction between 2-nitrobenzyl chloride and piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, NBPE, is obtained through purification and isolation techniques.
科学研究应用
NBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, NBPE has been shown to exhibit potent antipsychotic and antidepressant properties, making it a promising candidate for the treatment of mental illnesses. In drug discovery, NBPE has been used as a scaffold for the development of novel drug candidates, particularly in the field of G protein-coupled receptor (GPCR) ligands. In neuroscience, NBPE has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a potential tool for the study of neurotransmitter function and dysfunction.
属性
IUPAC Name |
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)16(18)19/h1-4,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBDZNZZFYODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5354790 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
